molecular formula C13H16N2O2 B2463201 Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 81438-54-2

Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B2463201
CAS RN: 81438-54-2
M. Wt: 232.283
InChI Key: HYPYGJKUZKWKQZ-UHFFFAOYSA-N
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Description

Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C13H16N2O2 . It has an average mass of 232.278 Da and a monoisotopic mass of 232.121185 Da .

Scientific Research Applications

Transparent and Colorless Near-Infrared Absorbers

Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate is a custom-made molecule designed to be both transparent and colorless while efficiently absorbing near-infrared (NIR) light . Its unique properties make it ideal for applications in advanced electronics. By selectively absorbing NIR radiation without affecting visible light, it can be used in photodetectors, optical sensors, and other NIR-based devices.

Optical Tweezers and Microchemistry

Innovative non-contact approaches, such as optical tweezers, rely on precise manipulation of microscopic objects. Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate could find applications in this field, allowing researchers to move and position tiny particles with high accuracy . Its transparent nature ensures minimal interference during experiments.

properties

IUPAC Name

ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-5-17-13(16)12-10(4)14-11-7-8(2)6-9(3)15(11)12/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPYGJKUZKWKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C(=CC(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331540
Record name ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821674
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate

CAS RN

81438-54-2
Record name ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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